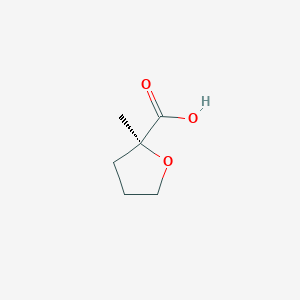

(2S)-2-methyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428381 | |

| Record name | AC1OGTGV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-07-1 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-2-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1OGTGV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Methyloxolane 2 Carboxylic Acid and Analogues

Stereoselective Approaches to Chiral Oxolane Ring Systems

Stereoselective methods provide direct access to enantiomerically enriched products, avoiding the 50% theoretical yield limit of classical resolution. These strategies can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and biocatalysis.

Asymmetric Synthesis Strategies

Asymmetric synthesis creates chiral molecules from achiral or prochiral starting materials through the influence of a chiral agent, which can be a catalyst or a covalently bonded auxiliary.

Catalytic asymmetric hydrogenation is a powerful, atom-economical method for creating stereocenters. While direct asymmetric hydrogenation to form a quaternary carbon on an oxolane ring is challenging, analogous systems demonstrate the potential of this strategy. The hydrogenation of unsaturated heterocyclic precursors, such as substituted dehydromorpholines, provides a strong model for the synthesis of related chiral oxolanes.

Research has demonstrated that bisphosphine-rhodium catalysts with a large bite angle are highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govnih.gov These reactions proceed in quantitative yields with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). nih.govresearchgate.net The success in these analogous systems suggests that a similar approach, using a suitably designed unsaturated oxolane precursor, could be a viable route to (2S)-2-methyloxolane-2-carboxylic acid. The catalyst system, typically a [Rh(COD)2]BF4 precursor with a chiral bisphosphine ligand like the SKP ligand, facilitates the stereoselective addition of hydrogen across the double bond. nih.govsemanticscholar.org The reaction's high efficiency and selectivity are attributed to the precise steric and electronic environment created by the chiral ligand around the rhodium center. nih.gov

| Substrate (Dehydromorpholine Derivative) | Ligand | Yield (%) | ee (%) | Reference |

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | SKP | >99 | 92 | researchgate.net |

| N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | SKP | >99 | 93 | researchgate.net |

| N-Boc-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | SKP | >99 | 94 | researchgate.net |

| N-Boc-2-(thiophen-2-yl)-5,6-dihydro-4H-1,4-oxazine | SKP | >99 | 99 | researchgate.net |

| N-Boc-2-(naphthalen-2-yl)-5,6-dihydro-4H-1,4-oxazine | SKP | >99 | 99 | researchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are two of the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.net

In the context of oxolane synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a key ring-forming or substitution reaction. For instance, the addition of titanium enolates derived from N-acyl oxazolidinones to a γ-lactol afforded trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (up to 10:1 dr). nih.gov After the reaction, the auxiliary can be cleaved reductively with agents like lithium borohydride (B1222165) to yield the chiral diol product and recover the auxiliary. nih.gov

Oppolzer's camphorsultam is another powerful auxiliary used in a wide range of transformations, including alkylations, cycloadditions, and aldol (B89426) reactions, to achieve high levels of stereocontrol. researchgate.netwikipedia.org An N-acyl derivative of camphorsultam can be enolized and subsequently reacted with an electrophile; the bulky and rigid camphor (B46023) skeleton effectively shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity. This strategy could be adapted to construct the C2 quaternary center of 2-methyloxolane-2-carboxylic acid by alkylating a suitable N-acyl sultam precursor.

| Reaction Type | Chiral Auxiliary | Key Reagents | Diastereoselectivity (dr) | Reference |

| Aldol Addition | Evans Oxazolidinone | Bu₂BOTf, Et₃N | >95:5 | wikipedia.org |

| Alkylation | Evans Oxazolidinone | LDA or NaHMDS | >97:3 | santiago-lab.com |

| Diels-Alder Reaction | Oppolzer's Camphorsultam | Lewis Acid (e.g., Et₂AlCl) | up to 99:1 | orgsyn.org |

| Michael Addition | Oppolzer's Camphorsultam | Lewis Acid | >98:2 | wikipedia.org |

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis utilizes abundant, enantiopure natural products such as carbohydrates, amino acids, and terpenes as starting materials. escholarship.org This approach leverages the inherent chirality of these readily available molecules to construct complex chiral targets.

Carbohydrates are particularly attractive starting materials for the synthesis of substituted oxolanes due to their high density of stereocenters and oxygen functional groups. A notable example is the synthesis of functionalized chiral tetrahydrofurans from L-arabinose, a pentose (B10789219) sugar readily available from sugar beet waste. nih.gov The strategy involves converting the sugar into a hydrazone, which then undergoes a trifluoroacetic acid (TFA)-mediated selective dehydration and cyclization to form the tetrahydrofuran (B95107) ring system. nih.gov This method has been applied on a multi-gram scale without the need for protective groups and extended to other sugars like D-xylose and D-lyxose. nih.gov

| Starting Sugar | Product Yield (over 2 steps) | Diastereomeric Ratio (dr) | Reference |

| L-Arabinose | 67% | 75:25 | nih.gov |

| D-Lyxose | 66% | 55:45 | nih.gov |

| D-Xylose | 61% | 55:45 | nih.gov |

| L-Rhamnose | 69% | 60:40 | nih.gov |

Terpenes, such as limonene (B3431351) and caryophyllene (B1175711) oxide, are another major class of chiral pool starting materials. nih.govnih.govresearchgate.net Their carbocyclic frameworks can be manipulated through various chemical transformations, including oxidative cleavage and rearrangement reactions, to generate acyclic precursors that can be cyclized to form chiral oxolane rings. nih.gov The inherent stereochemistry of the terpene starting material guides the stereochemical outcome of the synthetic sequence.

Biocatalytic Pathways for Enantioselective Formation

Biocatalysis employs enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. Two primary biocatalytic strategies for accessing chiral compounds are enzymatic kinetic resolution and enzymatic desymmetrization.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective hydrolysis of a racemic ester or the acylation of a racemic alcohol. nih.govmdpi.com For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates using lipase (B570770) from Pseudomonas fluorescens or Candida antarctica B lipase (CAL-B) yields both the chiral alcohol and the unreacted acetate (B1210297) with enantiomeric excesses often exceeding 99%. mdpi.com A similar strategy could be applied to a racemic precursor of 2-methyloxolane-2-carboxylic acid, such as its corresponding ester or hydroxymethyl analogue. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.org

Enzymatic desymmetrization is an alternative strategy where a prochiral or meso compound is converted into a chiral product. nih.govresearchgate.net For instance, the lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols via selective acylation can produce monoesters with a chiral quaternary carbon center in high enantiomeric excess (82-99% ee). researchgate.net These chiral monoesters are versatile intermediates that can be further elaborated to target molecules like this compound.

| Biocatalytic Strategy | Enzyme | Substrate Type | Product ee (%) | Reference |

| Kinetic Resolution (Hydrolysis) | P. fluorescens Lipase | Racemic Acetate | >99 | mdpi.com |

| Kinetic Resolution (Acylation) | Candida antarctica Lipase B (CAL-B) | Racemic Alcohol | >99 | nih.gov |

| Dynamic Kinetic Resolution | P. cepacia Lipase + Ru-catalyst | Racemic Allylic Alcohol | >99 | organic-chemistry.org |

| Desymmetrization | Porcine Pancreas Lipase (PPL) | Prochiral Serinol Derivative | 90 (before recrystallization) | nih.gov |

| Desymmetrization | Lipase TL | Prochiral 1,3-diol | >95 | researchgate.net |

Resolution of Racemic Mixtures of Oxolane Carboxylic Acids

When a stereoselective synthesis is not feasible or desired, classical resolution of a racemic mixture remains a viable strategy. For racemic carboxylic acids, the most common method is the formation of diastereomeric salts with a stoichiometric amount of an enantiomerically pure chiral amine (resolving agent).

Classical Resolution Techniques via Diastereomeric Salt Formation

Classical resolution is a robust and widely utilized method for separating enantiomers of racemic carboxylic acids on both laboratory and industrial scales. nii.ac.jpnih.gov The technique relies on the reaction of a racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. nii.ac.jpnih.gov These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nii.ac.jp

The process for resolving racemic 2-methyloxolane-2-carboxylic acid involves three key steps:

Salt Formation: The racemic acid is treated with a stoichiometric amount of a chiral base in a suitable solvent. The choice of the resolving agent is critical for effective discrimination between the enantiomers.

Fractional Crystallization: The resulting mixture of diastereomeric salts is crystallized. Due to differences in their crystal lattice energies and solvation, one diastereomer will be less soluble and will preferentially crystallize out of the solution. nih.gov The efficiency of this separation is highly dependent on the solvent system used. nii.ac.jp

Decomposition: The isolated, less-soluble diastereomeric salt is then treated with a strong acid to decompose the salt, liberating the desired enantiomerically pure this compound and regenerating the resolving agent, which can often be recovered and reused.

The selection of the chiral resolving agent and the crystallization solvent are paramount for achieving high yield and optical purity. nih.gov The interactions within the crystal structure of the diastereomeric salts, such as hydrogen bonding and van der Waals forces, are responsible for the chiral recognition and successful separation. nih.govresearchgate.net

| Chiral Resolving Agent | Typical Solvents | Rationale for Selection |

|---|---|---|

| (S)-(-)-α-Phenylethylamine | Ethanol, Methanol (B129727), Isopropanol | Widely available and effective for a broad range of acids. Solvent choice can influence which enantiomer crystallizes. nii.ac.jp |

| Cinchonidine | Ethanol, Acetone | A natural alkaloid often used for resolving acidic compounds, forming well-defined crystalline salts. nih.gov |

| (1R,2S)-(-)-Ephedrine | Acetonitrile, Ethyl Acetate | Provides multiple hydrogen bonding sites which can aid in diastereomeric discrimination. |

| (R)-(+)-N-Benzyl-1-phenylethylamine | Toluene, Dichloromethane | The bulky groups can enhance the packing differences in the crystal lattice of the diastereomeric salts. researchgate.net |

Enzymatic Kinetic Resolution for Enantiomeric Enrichment

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical methods for obtaining enantiopure compounds. techniumscience.com This technique leverages the stereospecificity of enzymes, such as lipases and proteases, to catalyze a reaction on only one enantiomer of a racemic mixture. techniumscience.com For the synthesis of this compound, this is typically achieved through the enantioselective hydrolysis of a racemic ester precursor, such as methyl 2-methyloxolane-2-carboxylate.

In a typical procedure, the racemic ester is incubated with a specific lipase in an aqueous buffer system, sometimes with an organic co-solvent. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired S-enantiomer) largely unreacted. The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess (e.e.) of the remaining ester. Subsequently, the unreacted (2S)-ester can be separated from the (2R)-acid based on their different chemical properties (e.g., via extraction) and then hydrolyzed under basic conditions to yield the final this compound.

The success of this method depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantioselectivity factor (E). A high E-value is crucial for obtaining products with high optical purity.

| Enzyme | Substrate | Solvent System | Typical Enantiomeric Excess (e.e.) of Unreacted Ester | Reference Principle |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic methyl ester | Phosphate buffer/Toluene | >99% | High selectivity for a wide range of substrates. |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl ester | Diisopropyl ether (anhydrous) | >95% | Effective in nearly anhydrous organic solvents. techniumscience.com |

| Porcine Pancreatic Lipase (PPL) | Racemic methyl ester | Aqueous buffer | Variable, often moderate | A less selective but cost-effective option. |

Cyclization Chemistry in the Formation of the Oxolane Core

The construction of the 2-methyloxolane ring is a critical step in the de novo synthesis of this compound. Intramolecular cyclization reactions are the most common strategies employed to form this five-membered heterocyclic core.

Intramolecular Cyclization Reactions

Several classical and modern organic reactions can be adapted for the synthesis of the oxolane ring. nih.gov The choice of method often depends on the availability of the starting materials and the desired substitution pattern.

Intramolecular SN2 Reaction: A widely used approach involves the intramolecular displacement of a leaving group by a hydroxyl nucleophile. nih.gov For the synthesis of a 2-methyloxolane-2-carboxylate precursor, this would typically involve a 4-hydroxy-5-halo-pentanoate derivative. The reaction proceeds via a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules.

Intramolecular Oxy-Michael Addition: This method involves the cyclization of an ε-hydroxy α,β-unsaturated ester. doi.org The conjugate addition of the hydroxyl group to the electron-deficient double bond, catalyzed by either an acid or a base, forms the five-membered ring. The stereochemistry of the substituents can influence the facial selectivity of the Michael addition. doi.org

Acid-Catalyzed Cyclization of Diols: The dehydration of a substituted pentane-1,4-diol can also yield the oxolane ring. For instance, cyclization of 2-methyl-1,4-pentanediol under acidic conditions can form 2-methyl-tetrahydrofuran, which would then require subsequent functionalization at the C2 position. This route is often less direct for synthesizing the target carboxylic acid. nih.govmdpi.com

Optimization of Reaction Conditions for Yield and Stereocontrol

Achieving high yield and stereocontrol during the cyclization step requires careful optimization of reaction conditions. scielo.brscielo.br The goal is to favor the desired cyclization pathway while minimizing side reactions and controlling the formation of new stereocenters.

For intramolecular SN2 reactions , key parameters to optimize include:

Base: The choice of base is critical. A non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol without competing in the substitution reaction. The concentration of the base can also affect the reaction rate.

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to solvate the cation of the base and facilitate the SN2 reaction.

Temperature: Higher temperatures can increase the reaction rate but may also promote elimination side reactions. The optimal temperature balances reaction speed with selectivity.

In oxy-Michael additions , stereocontrol is a primary concern. doi.org

Catalyst: The choice between a base or an acid catalyst can significantly impact the stereochemical outcome. For substrates with existing stereocenters, one type of catalyst may provide higher diastereoselectivity. doi.org

Solvent and Temperature: These factors can influence the conformational equilibrium of the acyclic precursor, which in turn affects the facial selectivity of the intramolecular attack and the resulting cis/trans ratio of the product. scielo.br

| Reaction Type | Parameter | Effect on Yield and Stereocontrol | Example Condition |

|---|---|---|---|

| Intramolecular SN2 | Base | Strong, non-nucleophilic bases favor cyclization over intermolecular reactions. | Sodium Hydride (NaH) |

| Solvent | Polar aprotic solvents enhance SN2 reaction rates. | Tetrahydrofuran (THF) | |

| Temperature | Moderate temperatures (e.g., 25-65 °C) are often optimal to prevent side reactions. | Reflux in THF | |

| Oxy-Michael Addition | Catalyst | Acidic or basic catalysts can be used; choice may influence stereoselectivity. doi.org | DBU (base) or CSA (acid) |

| Solvent | Solvent polarity can affect transition state stability and diastereoselectivity. | Dichloromethane or Acetonitrile scielo.br |

Chemical Reactivity and Functional Group Transformations of 2s 2 Methyloxolane 2 Carboxylic Acid

Oxidation Chemistry of the Oxolane Ring and Carboxylic Acid Moiety

The oxidation of (2S)-2-methyloxolane-2-carboxylic acid can proceed at either the carboxylic acid group or the oxolane ring, depending on the reagents and conditions employed.

The carboxylic acid group is at a relatively high oxidation state. Further oxidation typically results in its removal as carbon dioxide, a process known as decarboxylation. libretexts.org Oxidative decarboxylation can be achieved under specific conditions, for instance, through reactions like the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine. libretexts.org

The oxolane ring, a cyclic ether, is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen. Like other ethers, the oxolane ring can undergo slow autoxidation in the presence of atmospheric oxygen to form hydroperoxides. More vigorous oxidation using strong oxidizing agents can lead to the cleavage of the C-C bonds within the ring. The specific products of such an oxidation would depend on the strength of the oxidant and the reaction conditions.

| Target Moiety | Reaction Type | Potential Reagents | Expected Outcome |

| Carboxylic Acid | Oxidative Decarboxylation | Silver(I) salt + Br₂ | Alkyl halide (ring opening may occur) |

| Oxolane Ring | Ring Cleavage Oxidation | Strong oxidants (e.g., KMnO₄, RuO₄) | Dicarboxylic acids or other cleaved products |

| Oxolane Ring | Peroxidation | O₂ (air) | Hydroperoxides |

Reduction Reactions of the Carboxylic Acid and Other Functional Groups

The primary site for reduction in this compound is the carbonyl group of the carboxylic acid. This transformation is a key step in synthesizing the corresponding primary alcohol.

Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the carboxylic acid to (2S)-2-(hydroxymethyl)-2-methyloxolane. libretexts.orgjackwestin.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of water after an acidic workup. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids in a similar manner. libretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgjackwestin.com

The oxolane ring is generally stable under these reducing conditions and does not undergo transformation.

| Reagent | Functional Group Transformation | Product | General Efficacy |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | -COOH → -CH₂OH | (2S)-2-(hydroxymethyl)-2-methyloxolane | High |

| Diborane (B₂H₆) | -COOH → -CH₂OH | (2S)-2-(hydroxymethyl)-2-methyloxolane | High |

| Sodium borohydride (NaBH₄) | No reaction | This compound (unreacted) | Low / Ineffective |

Derivatization Strategies for Synthetic Elaboration

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.

Esterification: Esters are commonly synthesized from carboxylic acids through reaction with an alcohol. jackwestin.com The Fischer esterification is a classic method that involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-controlled process, and the use of excess alcohol or the removal of water helps to drive the reaction toward the ester product. masterorganicchemistry.com

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To facilitate this transformation, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used. libretexts.org The DCC activates the carboxylic acid, converting the hydroxyl into a good leaving group that can then be displaced by the amine nucleophile. libretexts.org Alternative methods using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have also been developed for direct amidation. chemistryviews.org

| Reaction | Nucleophile | Conditions / Activating Agent | Product Class |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Primary Amine (R'-NH₂) | DCC or other coupling agent | Secondary Amide |

| Amidation | Secondary Amine (R'₂NH) | DCC or other coupling agent | Tertiary Amide |

Alcohols from Reduction: As detailed in section 3.2, the most direct derivatization via reduction is the conversion of the carboxylic acid to the corresponding primary alcohol, (2S)-2-(hydroxymethyl)-2-methyloxolane. libretexts.org This alcohol can then serve as a precursor for further synthetic modifications, such as the formation of ethers or esters via reaction with alkyl halides or acyl chlorides, respectively. nih.gov

Lactones: Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org While this compound itself cannot directly form a lactone, derivatives of it can. For example, if the oxolane ring were to be opened through a chemical transformation to yield a linear hydroxy acid, subsequent intramolecular cyclization could lead to the formation of a lactone. The stability and ease of formation of the resulting lactone would depend on the size of the new ring, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being particularly stable and often forming spontaneously. wikipedia.org

Strategic Applications of 2s 2 Methyloxolane 2 Carboxylic Acid in Chemical Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional group arrangement of (2S)-2-methyloxolane-2-carboxylic acid make it a valuable chiral building block. This is a common strategy in asymmetric synthesis where readily available, enantiomerically pure compounds are used as starting materials for the synthesis of more complex chiral molecules nih.gov.

Synthesis of Advanced Heterocyclic Compounds

The structural features of this compound position it as a promising precursor for the synthesis of various advanced heterocyclic compounds. For instance, its γ-hydroxy acid motif is a key structural alert for the potential synthesis of butenolides, a class of lactones with diverse biological activities researchgate.net. The synthesis of butenolides can be achieved through various methods, including the cyclization of suitable precursors nih.govorganic-chemistry.orgnih.govresearchgate.net.

Additionally, the cyclic ether component of this compound could be leveraged in the construction of more complex heterocyclic systems like spiroketals. Spiroketals are found in numerous natural products with significant biological activity wikipedia.orgnih.govresearchgate.net. The synthesis of spiroketals often involves the cyclization of a dihydroxyketone precursor, a functionality that could potentially be accessed from this compound through strategic synthetic transformations nih.govresearchgate.net.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Key Synthetic Transformation | Potential Application |

|---|---|---|

| Butenolides | Intramolecular cyclization (lactonization) | Biologically active compounds |

Application in Natural Product and Analogue Synthesis

Chiral carboxylic acids are fundamental building blocks in the total synthesis of natural products researchgate.netresearchgate.net. The enantiomerically pure nature of this compound makes it an attractive starting material for the synthesis of complex natural products and their analogues where the oxolane ring can serve as a core structural element or be modified to generate other functionalities. The synthesis of biologically active natural products often relies on the use of such versatile chiral building blocks nih.govsemanticscholar.org.

While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural similarity to key intermediates in the synthesis of various natural products suggests its potential utility. For example, substituted tetrahydrofurans are common motifs in a wide range of natural products.

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Carboxylic acids can be converted into various derivatives that can function as chiral auxiliaries.

This compound can be derivatized, for instance, into amides or esters, which can then be used to direct the stereochemistry of reactions such as aldol (B89426) additions or alkylations. For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide that acts as a chiral auxiliary in alkylation reactions wikipedia.org. Similarly, oxazolidinones, a well-known class of chiral auxiliaries popularized by Evans, are often derived from amino acids and are highly effective in controlling the stereochemistry of aldol reactions wikipedia.orgresearchgate.netscielo.org.mx. It is conceivable that derivatives of this compound could be designed to perform a similar role, with the stereocenter on the oxolane ring influencing the facial selectivity of enolate reactions.

Table 2: Potential Asymmetric Transformations using Derivatives of this compound as Chiral Auxiliaries

| Asymmetric Reaction | Potential Derivative | Expected Outcome |

|---|---|---|

| Aldol Addition | N-acyloxazolidinone analogue | Diastereoselective formation of β-hydroxy carbonyl compounds |

| Alkylation | Amide with a chiral amine | Diastereoselective α-alkylation of the carbonyl group |

Contributions to Polymer Science and Advanced Materials Research

Hydroxy-functionalized carboxylic acids are important monomers for the synthesis of biodegradable polyesters through polycondensation or ring-opening polymerization researchgate.netmdpi.comnih.gov. This compound, being a cyclic hydroxy acid (in its open-chain tautomeric form), could serve as a monomer for the synthesis of novel polyesters with unique properties imparted by the chiral tetrahydrofuran (B95107) ring.

The synthesis of biodegradable polyesters is a significant area of research aimed at developing sustainable alternatives to conventional plastics researchgate.netulisboa.pt. The incorporation of the chiral 2-methyloxolane unit into a polyester backbone could influence the polymer's thermal properties, biodegradability, and mechanical characteristics. The synthesis of chiral polymers from renewable feedstocks is an area of growing interest for applications such as chiral stationary phases in chromatography mdpi.com.

Development of Pharmaceutical and Agrochemical Intermediates

The parent compound, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), is recognized as a green solvent and is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals mdpi.comnih.govresearchgate.netmdpi.com. Levulinic acid, a precursor to 2-methyloxolane, is considered a versatile platform chemical for the production of pharmaceuticals and other high-value chemicals nih.govresearchgate.net.

Given this context, this compound holds potential as a valuable intermediate in the synthesis of new pharmaceutical and agrochemical agents. Carboxylic acid derivatives are common intermediates in the synthesis of antiviral drugs and other therapeutic agents nih.govmdpi.comsciforum.netresearchgate.netgoogle.comnih.gov. The chiral nature of this compound could be particularly advantageous in the synthesis of single-enantiomer drugs, where specific stereochemistry is often crucial for biological activity. For instance, lactones derived from furan-2(5H)-one have been investigated for their insecticidal properties, suggesting that derivatives of this compound could be explored for the development of new agrochemicals nih.gov.

Advanced Analytical Characterization of 2s 2 Methyloxolane 2 Carboxylic Acid and Its Derivatives

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is indispensable for the analysis of (2S)-2-methyloxolane-2-carboxylic acid, providing the means to separate the compound from complex matrices, quantify it, and resolve its stereoisomers.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these issues, derivatization is a necessary prerequisite for converting the carboxylic acid into a more volatile and thermally stable ester. colostate.edu Common derivatization methods include esterification with an alcohol (e.g., methanol (B129727) with an acid catalyst like BF₃) to form the corresponding methyl ester, or reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester. colostate.edu

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a Mass Spectrometry (MS) detector for definitive identification. researchgate.net The GC method typically employs a capillary column with a non-polar or medium-polarity stationary phase. nih.gov Headspace GC-MS methods have also been validated for analyzing related parent compounds like 2-methyloxolane in various matrices, demonstrating the robustness of GC for this class of compounds. nih.gov

Table 1: Typical GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization Agent | Methanol/BF₃ or BSTFA | To increase volatility and thermal stability by converting the carboxylic acid to an ester. colostate.edu |

| GC Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar | Provides separation based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov |

| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C | Separates compounds based on their differential partitioning between the mobile and stationary phases. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural confirmation and identification. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

Liquid chromatography (LC) is a versatile technique for the analysis of this compound, as it can be performed at ambient temperature without the need for derivatization. nih.gov For general purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection is often used, although the carboxyl group is a weak chromophore. nih.govpsu.edu

The most critical application of LC for this compound is chiral separation to distinguish between the (2S) and (2R) enantiomers. High-Performance Liquid Chromatography with Chiral Stationary Phases (CSPs) is the most effective method for this purpose. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating the enantiomers of various carboxylic acids under normal-phase conditions. researchgate.net Anion-exchange type CSPs (e.g., CHIRALPAK® QN-AX) are also specifically designed for the resolution of acidic compounds. chiraltech.com The selection of the mobile phase is crucial for achieving optimal separation and typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape. researchgate.net

Table 2: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition | Rationale |

| Technique | Normal-Phase Chiral HPLC | Effective for separating enantiomers of many carboxylic acids. researchgate.net |

| Chiral Stationary Phase | Chiralpak® AD (amylose derivative) or Chiralcel® OD-H (cellulose derivative) | These polysaccharide-based phases provide the necessary chiral recognition environment for separation. researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | The solvent ratio is optimized to control retention and resolution, while TFA suppresses the ionization of the carboxyl group to yield sharper peaks. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Detection at a low wavelength is necessary due to the weak chromophore of the carboxylic acid. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom. The ¹H NMR spectrum is expected to show a distinct singlet for the methyl protons, three separate multiplets for the methylene (B1212753) protons of the oxolane ring, and a characteristic broad singlet for the acidic proton of the carboxyl group at a significantly downfield chemical shift (around 12 ppm). pressbooks.pub The ¹³C NMR spectrum will display six unique signals, corresponding to the carboxyl carbon, the quaternary carbon C2, the three methylene carbons in the ring, and the methyl carbon. pressbooks.pub

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -CH ₃ | ~ 1.5 | Singlet (s) | Protons on the methyl group attached to the quaternary carbon. |

| -CH ₂- (C3) | ~ 2.0 - 2.2 | Multiplet (m) | Methylene group adjacent to the quaternary carbon. | |

| -CH ₂- (C4) | ~ 1.8 - 2.0 | Multiplet (m) | Methylene group beta to the quaternary carbon. | |

| -O-CH ₂- (C5) | ~ 3.8 - 4.0 | Multiplet (m) | Methylene group adjacent to the ring oxygen. | |

| -COOH | ~ 12.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration-dependent. pressbooks.pub | |

| ¹³C | -C H₃ | ~ 20 - 25 | - | Methyl carbon. |

| -C H₂- (C3) | ~ 35 - 40 | - | Methylene carbon adjacent to the quaternary carbon. | |

| -C H₂- (C4) | ~ 25 - 30 | - | Methylene carbon beta to the quaternary carbon. | |

| -O-C H₂- (C5) | ~ 65 - 70 | - | Methylene carbon adjacent to the ring oxygen. | |

| -C (CH₃)(COOH)- (C2) | ~ 85 - 90 | - | Quaternary carbon attached to oxygen, methyl, and carboxyl groups. | |

| -C OOH | ~ 175 - 180 | - | Carbonyl carbon of the carboxylic acid. pressbooks.pub |

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula of 2-methyloxolane-2-carboxylic acid is C₆H₁₀O₃, corresponding to a monoisotopic mass of approximately 130.06 Da. uni.lu Using electrospray ionization (ESI), the compound is expected to be readily detected as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. uni.lu Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the loss of the carboxyl group (∙COOH, 45 Da) or water (H₂O, 18 Da).

Table 4: Predicted m/z Values for Molecular and Fragment Ions in ESI-MS

| Adduct / Fragment | Predicted m/z | Ion Type |

| [M+H]⁺ | 131.0703 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | 153.0522 | Sodiated Adduct uni.lu |

| [M-H]⁻ | 129.0557 | Deprotonated Molecular Ion uni.lu |

| [M+HCOO]⁻ | 175.0612 | Formate Adduct uni.lu |

| [M-COOH]⁺ | 85.06 | Fragment ion (loss of carboxyl group) |

| [M+H-H₂O]⁺ | 113.0602 | Fragment ion (loss of water) uni.lu |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong, sharp C=O stretching absorption around 1710-1760 cm⁻¹. pressbooks.pub Additionally, the C-O-C stretching of the oxolane ring will produce a strong band in the fingerprint region. mdpi.com

Table 5: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp pressbooks.pub |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Oxolane Ring | C-O-C stretch | 1050 - 1150 | Strong |

| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |

Theoretical and Computational Chemistry Studies on 2s 2 Methyloxolane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For (2S)-2-methyloxolane-2-carboxylic acid, these calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and the strengths of its covalent bonds.

The electronic structure is largely dictated by the interplay of the oxolane ring, the carboxylic acid group, and the methyl group at the chiral center. The oxygen atom in the oxolane ring, being highly electronegative, would lead to a significant polarization of the C-O bonds, creating localized regions of partial negative charge on the oxygen and partial positive charges on the adjacent carbon atoms. The carboxylic acid group is a classic electron-withdrawing group and also participates in hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound Note: These are hypothetical values based on typical results from DFT calculations for similar organic molecules.

| Property | Predicted Value/Observation |

|---|---|

| Dipole Moment | Moderate to high, due to the presence of two oxygen atoms in different functional groups. |

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the non-bonding orbitals of the oxygen atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Likely localized on the π* orbital of the carbonyl group in the carboxylic acid. |

| HOMO-LUMO Gap | A significant gap, suggesting good kinetic stability. |

The presence of a chiral center at the C2 position means that this compound has a non-superimposable mirror image, the (2R)-enantiomer. The oxolane (tetrahydrofuran) ring is not planar and exists in various puckered conformations, most commonly the envelope and twist forms. The substituents at C2, the methyl and carboxylic acid groups, will influence the relative energies of these conformers.

Computational conformational analysis would involve a systematic search of the potential energy surface to identify the most stable conformers. The relative energies of these conformers are determined by a combination of steric hindrance between the substituents and torsional strain within the ring. It is expected that the conformer that minimizes steric interactions between the bulky carboxylic acid and methyl groups and the hydrogens on the ring will be the most stable.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, several types of reactions could be studied.

For instance, the esterification of the carboxylic acid group could be modeled to understand the role of the adjacent chiral center and the oxolane ring on the reaction pathway and kinetics. The reaction would likely proceed through a tetrahedral intermediate, and computational modeling could pinpoint the structure and energy of the transition state leading to this intermediate. Similarly, reactions involving the opening of the oxolane ring under acidic or basic conditions could be investigated, providing insights into the stability of the heterocyclic system.

Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted using various descriptors derived from quantum chemical calculations. The distribution of the HOMO and LUMO provides a first indication of where nucleophilic and electrophilic attacks are most likely to occur.

Nucleophilic Attack: The LUMO is expected to be centered on the carbonyl carbon of the carboxylic acid, making it the primary site for nucleophilic attack.

Electrophilic Attack: The HOMO, likely located on the oxygen atoms, suggests that these are the most probable sites for electrophilic attack, such as protonation.

The presence of the chiral center is crucial for predicting the stereoselectivity of reactions. For reactions occurring at the carboxylic acid group, the chiral center can induce facial selectivity, leading to a preference for the formation of one diastereomer over another. Computational modeling of the transition states for reactions with chiral reagents would be essential to quantify this selectivity.

Computational Solvation Studies and Solvent Interactions (referencing broader oxolane systems)

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational solvation studies, using either implicit or explicit solvent models, can provide a detailed picture of these interactions.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed view of specific interactions like hydrogen bonding. For this compound in a protic solvent like water, explicit models would show the formation of hydrogen bonds between the solvent and both the ether oxygen and the carboxylic acid group. These interactions are expected to influence the conformational preferences of the molecule in solution. Research on cyclic ethers in aqueous environments has highlighted the importance of such specific interactions in determining their solvation properties.

Table 2: Predicted Solvation Characteristics in Different Solvent Types Based on general principles and studies of similar functionalized oxolanes.

| Solvent Type | Predicted Interaction |

|---|---|

| Protic (e.g., water, methanol) | Strong hydrogen bonding with the carboxylic acid group and the ether oxygen. This is likely to stabilize more polar conformers. |

| Aprotic Polar (e.g., DMSO, acetonitrile) | Strong dipole-dipole interactions, particularly with the carboxylic acid group. |

| Aprotic Nonpolar (e.g., hexane, toluene) | Weaker van der Waals interactions. The molecule is expected to be less soluble and may form dimers through hydrogen bonding between the carboxylic acid groups. |

Future Research Directions and Interdisciplinary Prospects for 2s 2 Methyloxolane 2 Carboxylic Acid

Exploration of Novel Catalytic Methods for its Synthesis

The development of efficient and stereoselective synthetic routes to (2S)-2-methyloxolane-2-carboxylic acid is a primary area for future research. While the synthesis of the parent solvent 2-methyloxolane from renewable resources like levulinic acid is well-established, the introduction of a carboxylic acid group at the 2-position in a stereocontrolled manner presents a synthetic challenge. nih.gov Future investigations could focus on the following catalytic approaches:

Asymmetric Carbonylation: One promising strategy involves the asymmetric carbonylation of suitable precursors. Transition metal-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acids. nih.govruhr-uni-bochum.de Research could explore the use of chiral rhodium or palladium catalysts to achieve the C1 elongation of appropriate 2-methyl-2-substituted oxolane precursors with carbon monoxide, or alternative C1 sources like CO2 and H2, to introduce the carboxylic acid moiety with high enantioselectivity. rwth-aachen.de

Biocatalysis: Enzymatic transformations offer a highly selective and environmentally benign route to chiral molecules. The use of engineered enzymes, such as specific oxidases or dehydrogenases, could be investigated for the stereoselective oxidation of a precursor like 2-methyl-2-(hydroxymethyl)oxolane to the corresponding carboxylic acid. researchgate.net This approach aligns well with the principles of green chemistry and could provide a direct and highly efficient synthesis.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. nih.gov Future work could investigate the development of organocatalytic methods, such as asymmetric Michael additions to α,β-unsaturated precursors, followed by cyclization to form the oxolane ring with the desired stereochemistry at the C2 position. acs.org

A comparative overview of potential catalytic methods is presented in Table 1.

| Catalytic Method | Potential Precursor | Key Advantages | Research Challenges |

| Asymmetric Carbonylation | 2-Methyl-2-substituted oxolane | High efficiency, potential for high enantioselectivity | Catalyst development, substrate availability |

| Biocatalysis | 2-Methyl-2-(hydroxymethyl)oxolane | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, substrate specificity |

| Organocatalysis | Acyclic α,β-unsaturated keto-alcohols | Metal-free, mild conditions, high enantioselectivity possible | Multi-step synthesis, optimization of reaction conditions |

Design and Synthesis of New Functionalized Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of new derivatives with potential applications in medicinal chemistry, materials science, and catalysis. Future research in this area could explore:

Amide and Ester Libraries: The synthesis of amide and ester derivatives is a fundamental transformation in medicinal chemistry. The carboxylic acid can be readily coupled with a diverse range of amines and alcohols to generate libraries of new compounds for biological screening. These derivatives could be explored as potential enzyme inhibitors or receptor ligands, leveraging the chiral oxolane scaffold to achieve specific molecular interactions.

Polymer Building Blocks: The molecule could serve as a chiral monomer for the synthesis of novel biodegradable polymers. The ester or amide linkages could form the backbone of polyesters or polyamides with unique stereochemical and physical properties, potentially leading to new sustainable materials.

Chiral Ligands: The oxolane oxygen and the carboxylic acid group provide two potential coordination sites for metal ions. By incorporating additional functional groups, this compound could be elaborated into novel chiral ligands for asymmetric catalysis.

The potential for derivatization is summarized in Table 2.

| Derivative Class | Synthetic Approach | Potential Applications |

| Amides and Esters | Amide/Ester coupling reactions | Medicinal chemistry, agrochemicals |

| Chiral Polymers | Ring-opening polymerization, polycondensation | Biodegradable materials, drug delivery systems |

| Chiral Ligands | Multi-step functional group transformations | Asymmetric catalysis |

Potential in Emerging Areas of Sustainable Chemistry

The derivation of this compound from biomass-derived 2-methyloxolane positions it as a promising platform molecule in sustainable chemistry. rsc.orgkangyangintl.comfrontiersin.org Future research should focus on leveraging its renewable origins and exploring its applications in green chemical processes:

Bio-based Solvents and Additives: Functionalized derivatives of this compound could be investigated as novel, biodegradable solvents or fuel additives. The parent compound, 2-methyloxolane, is already recognized as a green solvent alternative to tetrahydrofuran (B95107) (THF). researchgate.netmdpi.comkangyangintl.comwikipedia.org

Renewable Platform Chemicals: This molecule could serve as a starting material for the synthesis of other valuable bio-based chemicals. For example, decarboxylation could lead to functionalized oxolanes, while ring-opening could provide access to a range of chiral, linear compounds.

Circular Economy Applications: Research could explore the lifecycle of products derived from this compound, with a focus on designing materials that can be easily recycled or biodegraded, contributing to a circular economy.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of the synthesis and applications of this compound and its derivatives, the integration of high-throughput experimentation (HTE) and automation will be crucial. Future research efforts in this domain could include:

Automated Synthesis Platforms: The use of automated synthesis platforms can enable the rapid generation of libraries of derivatives for screening. rsc.org This would be particularly valuable for exploring the structure-activity relationships of new amide and ester derivatives in a medicinal chemistry context.

High-Throughput Catalyst Screening: For the development of novel catalytic syntheses, HTE can be employed to rapidly screen large numbers of catalysts and reaction conditions to identify optimal parameters for yield and enantioselectivity.

Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict the properties and reactivity of new derivatives, guiding future experimental work and accelerating the discovery process. The use of software to design and analyze HTE arrays can streamline this workflow.

The integration of these advanced techniques will be instrumental in unlocking the full potential of this compound as a valuable building block for future chemical innovation.

Q & A

Q. Methodological Answer :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers .

- Melting Point : Compare with literature values; deviations >2°C indicate impurities .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Question: How to address low yields in the catalytic asymmetric synthesis of this compound?

Methodological Answer :

Low yields may stem from competing pathways or catalyst deactivation:

- Step 1 : Perform kinetic studies to identify rate-limiting steps (e.g., induction period in palladium-catalyzed cyclizations) .

- Step 2 : Modify ligand structure (e.g., BINAP vs. Josiphos) to improve stereochemical control .

- Step 3 : Add molecular sieves to scavenge water, preventing hydrolysis of intermediates .

Case Study : For cyclohexanecarboxylic acid derivatives, yields improved from 45% to 72% by switching from THF to DMF as solvent .

Basic Question: What are the key spectral signatures of this compound in IR and mass spectrometry?

Q. Methodological Answer :

- IR : Expect strong absorption at 1700–1750 cm (C=O stretch) and 2500–3300 cm (broad O-H stretch) .

- MS (EI) : Molecular ion peak at m/z 144 (CHO) and fragment ions at m/z 99 (loss of COOH) and m/z 71 (oxolane ring cleavage) .

Advanced Question: How to model the conformational dynamics of this compound using computational chemistry?

Q. Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess ring puckering and carboxylate rotation .

- Step 2 : Calculate free-energy profiles for chair vs. twist-boat conformers using metadynamics .

- Step 3 : Validate with NOESY NMR to correlate predicted and observed interproton distances .

Basic Question: What solvent systems are compatible with this compound in biphasic reactions?

Q. Methodological Answer :

- Polar aprotic solvents : DMF, DMSO (for carboxylate activation) .

- Non-polar solvents : Toluene, dichloromethane (for acid-catalyzed esterifications) .

- Aqueous systems : Use pH 7–9 buffers to maintain solubility without hydrolyzing the oxolane ring .

Advanced Question: How to troubleshoot racemization during derivatization of this compound?

Methodological Answer :

Racemization occurs via planar intermediates. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.